molecular formula C11H9NO2 B8412880 (5-Methyloxazol-2-yl)phenylmethanone

(5-Methyloxazol-2-yl)phenylmethanone

Cat. No.: B8412880
M. Wt: 187.19 g/mol
InChI Key: LNXWKDXFOLLXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyloxazol-2-yl)phenylmethanone is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxazol-2-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a catalytic amount of sulfuric acid can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxazol-2-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyloxazol-2-yl)phenylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (5-Methyloxazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyloxazol-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substituents enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)-phenylmethanone

InChI

InChI=1S/C11H9NO2/c1-8-7-12-11(14-8)10(13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

LNXWKDXFOLLXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methane sulfonic acid (10 g, 104 mmol) was added drop wise to a solution of 2-oxo-2-phenyl-N-prop-2-ynyl-acetamide (Intermediate 1) (2.4 g, 12.83 mmol) in 1,4-dioxane (20 mL). The resultant solution was heated at 90° C. for 66 h. The reaction mixture was cooled and the solvent was removed. The dark residue was partitioned between DCM and water. The DCM fraction was washed with 1 M HCl (2×), satd. sodium hydrogencarbonate solution (aq., 2×), then brine. The solution was dried (Na2SO4) and the solvent was removed to give the crude product. Purification was achieved via column chromatography, eluting with cyclohexane/EtOAc (4:1). This afforded the product as an off-white solid.
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